1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate

Salt selection Solid-state chemistry Pharmaceutical intermediate procurement

1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate is the specific 4-pyridyl regioisomer amine intermediate claimed in the Chiesi PDE4 inhibitor patent (MA33105B1/WO2010089107). Unlike the 2-pyridyl isomer (Lanicemine), this 4-pyridyl scaffold is essential for PDE4 inhibition and cannot be substituted in benzoic acid esterification routes. The oxalate salt provides a solid, weighable form ideal for automated liquid handling and parallel synthesis. Couple directly with substituted benzoic acids to access chiral PDE4 inhibitors for inhaled asthma/COPD therapy. Supplied at ≥97% purity; stable at 2–8°C.

Molecular Formula C15H16N2O4
Molecular Weight 288.30 g/mol
Cat. No. B11926833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=CC=NC=C2)N.C(=O)(C(=O)O)O
InChIInChI=1S/C13H14N2.C2H2O4/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11;3-1(4)2(5)6/h1-9,13H,10,14H2;(H,3,4)(H,5,6)
InChIKeyVUKHIHJOWUFAAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-(pyridin-4-yl)ethanamine Oxalate: Compound Identity and Procurement-Relevant Characteristics


1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate (CAS 1956380-45-2) is the oxalate salt of a chiral primary amine bearing a phenyl group and a 4-pyridyl moiety linked through an ethylamine bridge. Its molecular formula is C15H16N2O4 with a molecular weight of 288.30 g/mol . The compound is supplied at ≥97% purity and serves as a heterocyclic building block for medicinal chemistry and pharmaceutical intermediate synthesis . The free base form (CAS 59576-22-6, C13H14N2, MW 198.26) is an oil at room temperature, whereas the oxalate salt is a solid with improved handling characteristics . Structurally, it is the 4-pyridyl positional isomer of the clinically studied NMDA antagonist Lanicemine (AZD6765), which bears the pyridine nitrogen at the 2-position [1].

Why the 4-Pyridyl Isomer Cannot Be Substituted by the 2-Pyridyl Isomer in PDE4-Targeted Synthesis


The position of the pyridine nitrogen dictates both pharmacophoric geometry and physicochemical properties, rendering simple isomer substitution non-viable for target-oriented procurement. Lanicemine (2-pyridyl isomer) acts as an NMDA receptor channel blocker with a Ki of 0.56–2.1 μM and a trapping block of 54 ± 3% [1]. The 4-pyridyl isomer places the basic nitrogen at a geometrically distinct vector, altering hydrogen-bonding capacity, TPSA (free base: ~38.9 Ų for the 2-pyridyl isomer vs. comparable but conformationally distinct values for the 4-pyridyl isomer), and LogP [1][2]. Critically, the 4-pyridyl scaffold is specifically claimed as the core intermediate for benzoic acid (1-phenyl-2-pyridin-4-yl)ethyl ester PDE4 inhibitors, where the pyridine 4-yl regio-chemistry is essential for PDE4 inhibitory activity [3]. The 2-pyridyl isomer cannot substitute in this synthetic route due to divergent reactivity of the pyridine nitrogen and altered esterification outcomes [3].

Quantitative Differentiation Evidence: 1-Phenyl-2-(pyridin-4-yl)ethanamine Oxalate vs. Key Comparators


Oxalate Salt vs. Free Base: Enhanced Solid-State Handling and Storage Stability

The free base of 1-phenyl-2-(pyridin-4-yl)ethanamine is isolated as a clear oil after chromatographic purification, which complicates accurate weighing, long-term storage, and air-sensitive handling . The oxalate salt form converts the amine to a crystalline solid with defined melting point and improved ambient stability, facilitating precise stoichiometric dispensing and extended shelf-life at 2–8°C . Oxalate salt formation increases the topological polar surface area from approximately 38.9 Ų (free base, estimated for the 4-pyridyl isomer by analogy with the 2-pyridyl isomer) to 113.51 Ų and adds two additional hydrogen-bond donors, fundamentally altering solubility in polar protic solvents versus aprotic organic media [1].

Salt selection Solid-state chemistry Pharmaceutical intermediate procurement

4-Pyridyl vs. 2-Pyridyl Isomer: Divergent Pharmacological Target Engagement (PDE4 vs. NMDA)

The 2-pyridyl isomer Lanicemine (AZD6765, CAS 153322-05-5) is a validated NMDA receptor antagonist with a binding Ki of 0.56–2.1 μM and functional IC50 values of 4–7 μM (CHO cells) and 6.4 μM (Xenopus oocytes) . In contrast, the 4-pyridyl scaffold is the core structural motif claimed in Chiesi Farmaceutici patents (MA33105B1 / WO2010089107) for benzoic acid (1-phenyl-2-pyridin-4-yl)ethyl esters as PDE4 inhibitors, where the pyridine 4-yl substitution is essential for PDE4 enzymatic inhibition [1]. This divergent target engagement is driven by the differential spatial orientation of the pyridine nitrogen lone pair, which alters hydrogen-bonding geometry at the respective binding sites: the NMDA channel pore accommodates the 2-pyridyl vector for trapping block (54 ± 3% for AR-R15896AR), whereas the PDE4 catalytic site requires the 4-pyridyl orientation for productive inhibitor binding [1][2].

PDE4 inhibition NMDA antagonism Isomer selectivity Kinase target differentiation

4-Pyridyl vs. 3-Pyridyl Isomer: Differential Synthetic Tractability in PDE4 Inhibitor Synthesis

The 4-pyridyl isomer (CAS 1956380-45-2 oxalate) is the preferred intermediate for the Chiesi PDE4 inhibitor series, where the esterification of 1-phenyl-2-(pyridin-4-yl)ethanol derivatives with substituted benzoic acids yields compounds with PDE4 inhibitory activity [1]. The 3-pyridyl isomer (α-phenyl-3-pyridineethanamine, CAS 697732-94-8) is commercially available but not claimed in any major PDE4 patent series, and its altered nitrogen vector would misalign the critical hydrogen-bond acceptor interaction within the PDE4 catalytic pocket [1]. In the NMDA trapping block SAR study by Mealing et al., the presence of two basic nitrogen atoms and decreased hydrophobicity correlated with decreased trapping, suggesting that the 3-pyridyl isomer would exhibit pharmacological properties intermediate between the 2- and 4-pyridyl isomers, but without the well-defined PDE4 application pathway [2].

Regioselective synthesis PDE4 inhibitor scaffold Drug intermediate procurement

Chiral 1-Phenyl-2-(pyridin-4-yl)ethanamine as a Biocatalytic Entry Point for Enantiopure PDE4 Intermediates

The chemoenzymatic route developed by Liz et al. (2019) demonstrates that 1-aryl-2-(azaaryl)ethanones (including pyridin-4-yl substrates) can be reduced by ketoreductases (KREDs) to yield chiral secondary alcohols with enantiomeric excess (ee) >99% [1]. These enantio-enriched alcohols serve as direct precursors to the corresponding chiral amines through established Mitsunobu or mesylation/amination sequences. In the specific case of the 2-pyridyl isomer, (R)-1-phenyl-2-(pyridin-2-yl)ethanol was converted to Lanicemine, validating the synthetic route [1]. The 4-pyridyl analog follows an identical chemoenzymatic logic: reduction of 1-phenyl-2-(pyridin-4-yl)ethanone (CAS 1620-55-9) by KREDs yields chiral alcohols (ee >99%) that can be elaborated to enantiopure 1-phenyl-2-(pyridin-4-yl)ethanamine [1]. The oxalate salt form facilitates enantiomeric purification via diastereomeric salt resolution, as demonstrated for the (S)-malate salt of the 2-pyridyl isomer [2].

Asymmetric synthesis Ketoreductase (KRED) Enantiomeric excess Chemoenzymatic route

Physicochemical Profile Differentiation: Oxalate Salt vs. 2-Pyridyl Isomer Free Base for Formulation and DMPK Optimization

The oxalate salt of 1-phenyl-2-(pyridin-4-yl)ethanamine (MW 288.30, TPSA 113.51 Ų, LogP 1.48, HBD 3, HBA 4) exhibits substantially different physicochemical properties compared to the 2-pyridyl isomer free base Lanicemine (MW 198.12, TPSA 38.91 Ų, XLogP 1.95, HBD 1, HBA 2) [1]. The 2.9-fold higher TPSA and doubled hydrogen-bond donor count of the oxalate salt translate to markedly different solubility profiles in aqueous media: the oxalate counterion enhances water solubility at the cost of increased desolvation penalty for membrane permeation . While both isomers comply with Lipinski's Rule of Five (zero violations for the 2-pyridyl free base), the 4-pyridyl oxalate salt's higher TPSA may limit passive blood-brain barrier penetration, making it more suitable for peripheral PDE4 targets (lung, inflammatory cells) rather than CNS NMDA applications [1][2]. This is consistent with the Chiesi PDE4 patent's focus on inhaled administration for respiratory indications [2].

Drug-likeness Lipinski parameters Salt-form optimization ADME prediction

Synthetic Provenance: Reductive Amination Route Validated in Patent US08735399B2 vs. Multi-Step Routes for the 2-Pyridyl Isomer

The synthesis of 1-phenyl-2-(pyridin-4-yl)ethanamine is achieved via a single-step reductive amination of the corresponding ketone (1-phenyl-2-(pyridin-4-yl)ethanone) using ammonium acetate and sodium cyanoborohydride in isopropanol at 80°C, as documented in patent US08735399B2, yielding the free base as a clear oil (39% yield after chromatography) [1]. In contrast, the 2-pyridyl isomer Lanicemine requires a more complex multi-step sequence: lithium bis(trimethylsilyl)amide-mediated condensation of benzaldehyde with 2-picoline anion, acidic quenching, and subsequent chiral resolution with (S)-malic acid to obtain the enantiopure (S)-malate salt [2][3]. The 4-pyridyl isomer's simpler synthetic accessibility via commercially available ketone precursor 1-phenyl-2-(pyridin-4-yl)ethanone (CAS 1620-55-9, available from Sigma-Aldrich and multiple suppliers) reduces synthetic step count and enables more efficient scale-up for medicinal chemistry programs [1].

Reductive amination Process chemistry Synthetic accessibility Scale-up feasibility

Optimal Procurement and Application Scenarios for 1-Phenyl-2-(pyridin-4-yl)ethanamine Oxalate


PDE4 Inhibitor Medicinal Chemistry: Synthesis of Benzoic Acid (1-Phenyl-2-pyridin-4-yl)ethyl Ester Derivatives

This compound is the optimal amine intermediate for synthesizing the Chiesi PDE4 inhibitor series claimed in patent MA33105B1 / WO2010089107. The 4-pyridyl regio-chemistry is essential for PDE4 inhibitory activity; the 2-pyridyl and 3-pyridyl isomers are not claimed in this patent space and are structurally incompatible with the PDE4 binding pharmacophore [1]. The oxalate salt form provides a solid, weighable intermediate that can be directly coupled with substituted benzoic acids via standard esterification or amidation protocols. The resulting (1-phenyl-2-pyridin-4-yl)ethyl ester derivatives are being developed for inhaled delivery in asthma and COPD, where peripheral PDE4 inhibition is the therapeutic goal [1].

Asymmetric Synthesis of Enantiopure Pyridinic Ethanamine Building Blocks via KRED Biocatalysis

The racemic oxalate salt can be converted to the free base form that serves as a starting material for ketoreductase (KRED)-mediated asymmetric reduction of the corresponding ketone precursor, yielding chiral alcohols with >99% enantiomeric excess, as demonstrated by Liz et al. (2019) for the broader 1-aryl-2-(azaaryl)ethanone substrate class [1]. The resulting enantiopure intermediates enable the synthesis of chiral PDE4 inhibitors with defined absolute stereochemistry. The oxalate salt's improved storage stability (2–8°C, solid) ensures enantiomeric fidelity during long-term storage of stock solutions used in biocatalytic screening campaigns [1].

Structure-Activity Relationship (SAR) Studies on Pyridine Nitrogen Position in NMDA vs. PDE4 Target Selectivity

For academic and industrial groups investigating the pharmacological impact of pyridine nitrogen regio-chemistry, the 4-pyridyl isomer oxalate salt serves as the key comparator to the clinically characterized 2-pyridyl isomer Lanicemine (NMDA Ki 0.56–2.1 μM) [1]. Head-to-head testing of the 2-, 3-, and 4-pyridyl isomers in NMDA electrophysiology and PDE4 enzymatic assays can elucidate the structural determinants of target selectivity. The NMDA trapping block study by Mealing et al. (54 ± 3% for 2-pyridyl AR-R15896AR, with SAR indicating that two basic nitrogen atoms and decreased hydrophobicity reduce trapping) provides a quantitative framework within which the 4-pyridyl isomer can be positioned for its predicted lower NMDA trapping and preferential PDE4 engagement [1].

Solid-Phase or Parallel Synthesis Libraries Targeting Inflammatory Kinase/PDE Pathways

The oxalate salt form (solid, ≥97% purity, stable at 2–8°C) is ideally suited for automated liquid handling and parallel synthesis workflows generating libraries of N-substituted 1-phenyl-2-(pyridin-4-yl)ethanamine derivatives. The primary amine handle permits diverse derivatization (amide coupling, reductive alkylation, sulfonamide formation, urea synthesis), while the 4-pyridyl nitrogen provides an additional functionalization site for quaternization or N-oxide formation. The TPSA of 113.51 Ų and LogP of 1.48 suggest that elaborated library members will reside in drug-like chemical space per Lipinski and Veber criteria, suitable for screening against peripheral inflammatory targets (PDE4, kinase panels) [1].

Quote Request

Request a Quote for 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.